N-[2-(acetylamino)phenyl]benzamide
Description
N-[2-(acetylamino)phenyl]benzamide is a benzamide derivative featuring an acetylamino group attached to the ortho position of the phenyl ring. This compound has garnered attention due to its structural similarity to privileged scaffolds in medicinal chemistry, which are known to interact with diverse biological targets . Natural derivatives, such as N-[1-(benzoyloxy)ethyl]benzamide, have also been isolated from plants like Litsea glutinosa, though these exhibit low cytotoxicity in cancer cell lines .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2-acetamidophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-13-9-5-6-10-14(13)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
InChI Key |
VEDFQDDNPDHDKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues and Modifications
Thiophenyl Benzamide (TPB)
- Structure : TPB substitutes the phenyl ring with a thiophenyl group at the para position.
- Activity: Demonstrates potent HIV latency reversal by enhancing histone deacetylase (HDAC) inhibition, unlike N-[2-(acetylamino)phenyl]benzamide, which lacks the thiophenyl moiety .
- Key Difference : The thiophenyl group in TPB improves binding affinity to HDACs, highlighting the importance of heterocyclic substitutions for targeted activity.
Sulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide)
- Structure : Replaces the benzamide’s carbonyl with a sulfonyl group.
- Activity: Primarily used as an antimicrobial agent, contrasting with this compound’s broader investigational scope .
- Key Difference : The sulfonyl group enhances solubility but reduces membrane permeability compared to benzamide derivatives.
N4-Lauroylsulfacetamide
- Structure : Incorporates a lauroyl chain and sulfonamide group.
- Activity: Exhibits antitubercular properties, suggesting that lipophilic chains (e.g., lauroyl) enhance efficacy against mycobacteria, a feature absent in this compound .
Antimicrobial Activity
- This compound: Limited direct evidence, but structural analogs like 2-azetidinone derivatives (e.g., compound 4) with chloro substituents show potent antimicrobial activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
- Comparison: The absence of electronegative substituents (e.g., Cl) in this compound may reduce its antimicrobial potency.
Anticancer Activity
- Natural Benzamides : Isolated from Litsea garrettii, these derivatives show low cytotoxicity (IC₅₀ > 40 µg/mL in HepG2 and MDA-MB-231 cells) .
- Synthetic Derivatives : Benzimidazole analogs (e.g., compound W1) with thioether linkages exhibit moderate anticancer activity (IC₅₀: 12–18 µM in MCF7 cells), suggesting that heterocyclic extensions enhance efficacy .
HDAC Inhibition (HIV Latency Reversal)
Physicochemical and Analytical Comparisons
- 13C-NMR Data: this compound: Expected carbonyl (C=O) peak near δ 168–170 ppm, similar to N4-Lauroylsulfacetamide (δ 169.25) . TPB: Additional peaks for thiophenyl carbons (δ 120–140 ppm) .
- Elemental Analysis :
Quantitative Structure-Activity Relationship (QSAR) Insights
- Topological Parameters: Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity in 2-azetidinone derivatives, suggesting that branching and electronegative substituents enhance efficacy .
- Privileged Scaffolds : Benzamide derivatives mimic protein surface elements (e.g., β-turns), enabling promiscuous receptor binding, a trait exploited in HDAC inhibitors like TPB .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
